molecular formula C15H27NO4 B1277778 Boc-3-cyclohexyl-L-alanine methyl ester CAS No. 98105-41-0

Boc-3-cyclohexyl-L-alanine methyl ester

Cat. No. B1277778
CAS RN: 98105-41-0
M. Wt: 285.38 g/mol
InChI Key: FALUXMVPGFKLAM-LBPRGKRZSA-N
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Description

Boc-3-cyclohexyl-L-alanine methyl ester is a derivative of an amino acid protected by a t-butoxycarbonyl (Boc) group. While the provided papers do not directly discuss Boc-3-cyclohexyl-L-alanine methyl ester, they do provide insights into similar compounds. For instance, the first paper discusses a dipeptide that includes a Boc-protected alanine, which is relevant to understanding the properties and behavior of Boc-protected amino acids in general .

Synthesis Analysis

The synthesis of Boc-protected amino acid derivatives is not directly covered in the provided papers. However, the second paper describes the synthesis of (R)-Boc-2-methylproline, which is synthesized from alanine benzyl ester hydrochloride with good yield and excellent stereochemical control . This process involves a modification of a previously described method and is efficient as it requires no chromatography. This information is useful for understanding the synthesis of Boc-protected amino acid derivatives, as similar methods may be applicable.

Molecular Structure Analysis

The crystal structure of a related compound, N-(t-butoxycarbonyl)-L-alanyl-S-benzyl-L-cysteine methyl ester, is detailed in the first paper. It crystallizes in an orthorhombic space group and the molecules are packed in a parallel-pleated sheet arrangement, stabilized by N–H···O hydrogen bonds . This information provides insight into the potential molecular structure and intermolecular interactions of Boc-protected amino acid esters.

Chemical Reactions Analysis

The papers provided do not discuss chemical reactions specific to Boc-3-cyclohexyl-L-alanine methyl ester. However, the synthesis of (R)-Boc-2-methylproline mentioned in the second paper involves a series of chemical reactions that lead to the production of veliparib, a poly(ADP-ribose) polymerase inhibitor . This suggests that Boc-protected amino acid derivatives can be intermediates in the synthesis of biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-3-cyclohexyl-L-alanine methyl ester are not directly reported in the provided papers. Nonetheless, the crystal structure analysis of a similar Boc-protected dipeptide can give clues about the physical properties such as solubility and stability, as the presence of hydrogen bonds and the crystalline form can influence these properties. The chemical properties can be inferred from the synthesis paper , where the Boc group is used to protect the amino acid during the synthesis, indicating its role in protecting reactive sites and its stability under certain conditions.

Scientific Research Applications

  • Peptide Synthesis

    • Boc-3-cyclohexyl-L-alanine methyl ester is often used in the field of peptide synthesis .
    • It’s used as a building block in the synthesis of peptides, which are chains of amino acids linked by peptide bonds .
    • The Boc group (tert-butoxycarbonyl) is a protective group used in peptide synthesis. It prevents unwanted peptide bonding at the amino group during the synthesis process .
  • Pharmaceutical Intermediates

    • This compound is also used as a pharmaceutical intermediate .
    • Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients .
  • Antibacterial Activity

    • Some derivatives of L-Cyclohexylalanine, which Boc-3-cyclohexyl-L-alanine methyl ester is a derivative of, have been found to exhibit potent bactericidal activity against drug-resistant gram-positive pathogens .
    • These derivatives could potentially be used in the development of new antibiotics .
  • Dipeptidyl Peptidase-IV Inhibitors

    • Derivatives of L-Cyclohexylalanine can also act as dipeptidyl peptidase-IV inhibitors .
    • Dipeptidyl peptidase-IV inhibitors are a class of drugs that are used to treat diabetes .
    • They work by inhibiting the action of the enzyme dipeptidyl peptidase-IV, which in turn helps to regulate blood sugar levels .
  • Human Cytomegalovirus Protease Inhibitors

    • Boc-3-cyclohexyl-L-alanine methyl ester has been used in the synthesis of peptidomimetic inhibitors of the human cytomegalovirus protease .
    • Human cytomegalovirus is a common virus that can cause serious complications in individuals with weakened immune systems .
  • Synthesis of Dipeptides

    • It is often used to synthesize dipeptides .
    • Dipeptides are a type of peptide that consists of two amino acids joined by a single peptide bond .
  • Synthesis of Alanine Isoxazolidide

    • L-Alanine methyl ester hydrochloride can be used as a starting material in the synthesis of alanine isoxazolidide via solution phase peptide synthesis .
    • Alanine isoxazolidide is a type of amino acid derivative .
  • Synthesis of N-Fmoc-l-alanyl-l-alanine Methyl Ester

    • Additionally, it is used to synthesize N-Fmoc-l-alanyl-l-alanine methyl ester .
    • N-Fmoc-l-alanyl-l-alanine methyl ester is a type of amino acid derivative .

Safety And Hazards

“Boc-3-cyclohexyl-L-alanine methyl ester” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

“Boc-3-cyclohexyl-L-alanine methyl ester” has potential applications in the medical field. It has been used in the preparation of 6-hydrazinopurine 2’-Me ribonucleosides and their 5’-monophosphate analogs as hepatitis C virus inhibitor prodrugs . Its derivatives can also act as dipeptidyl peptidase-IV inhibitor, which can be used for the treatment or prevention of diabetes .

properties

IUPAC Name

methyl (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-15(2,3)20-14(18)16-12(13(17)19-4)10-11-8-6-5-7-9-11/h11-12H,5-10H2,1-4H3,(H,16,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALUXMVPGFKLAM-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427029
Record name Boc-Cha-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-3-cyclohexyl-L-alanine methyl ester

CAS RN

98105-41-0
Record name Boc-Cha-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-tert-butoxycarbonylamino-3-cyclohexyl-propionic acid (3.0 g, 11.1 mmol) and potassium carbonate (1.5 g, 11.1 mmol) in N,N-dimethylformamide (20 mL) was added methyl iodide (0.795 μL; 12.1 mmol). The reaction mixture was stirred at room temperature overnight. To the reaction mixture was added ethyl acetate (100 mL) and the solution was washed with water (3×100 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated to give the title intermediate as an oil (3.1 g) which was used directly in the next step.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.795 μL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

315.3 g (1.28 mmol) of t-butoxycarbonyl-L-phenylalanine methyl ester are hydrogenated in the presence of 5% rhodium on aluminium oxide at room temperature and 440 kPa according to the method described by J. Boger et al. in J. Med. Chem., 28, 1779 (1985), whereby there are obtained 315.3 g of methyl 2-t-butoxycarbonylamino-3-cyclohexylpropionate as an oil which is used directly in the next step.
Quantity
315.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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